molecular formula C9H9N3S B1484131 6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine CAS No. 2090400-86-3

6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine

Cat. No.: B1484131
CAS No.: 2090400-86-3
M. Wt: 191.26 g/mol
InChI Key: VCUZPOFXBFLPKZ-UHFFFAOYSA-N
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Description

6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine is a heterocyclic aromatic organic compound that features a thiophene ring attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine typically involves the reaction of thiophene-3-carbaldehyde with guanidine in the presence of a suitable catalyst. The reaction conditions include heating the mixture under reflux in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form thiophene-3-carboxylic acid.

  • Reduction: The pyrimidine ring can be reduced to form 6-[(Thiophen-3-yl)methyl]pyrimidin-4-ol.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Thiophene-3-carboxylic acid from oxidation.

  • 6-[(Thiophen-3-yl)methyl]pyrimidin-4-ol from reduction.

  • Various substituted pyrimidines from nucleophilic substitution.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.

Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-(Thiophen-2-yl)pyrimidin-4-amine

  • 6-(Thiophen-3-yl)pyridine-2-carboxaldehyde

  • 3-(Thiophen-3-yl)propanoic acid

Uniqueness: 6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other thiophene derivatives

Properties

IUPAC Name

6-(thiophen-3-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9-4-8(11-6-12-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUZPOFXBFLPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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